REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1/[CH:10]=[CH:11]/[C:12]([CH3:14])=[O:13].[OH2:15].[C:16]1([CH3:26])C=CC(S(O)(=O)=O)=CC=1>C(OC(C)=C)(=O)C>[CH3:1][C:2]1[C:3](=[CH:10][CH:11]=[C:12]([O:13][C:16](=[O:15])[CH3:26])[CH3:14])[C:4]([CH3:8])([CH3:9])[CH2:5][CH2:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under an inert gas atmosphere for 24 hours
|
Duration
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24 h
|
Type
|
DISTILLATION
|
Details
|
The excess isopropenyl acetate is distilled off from the mixture under a vacuum (temperature ≤50° )
|
Type
|
ADDITION
|
Details
|
the mixture is treated several times with hexane in order
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1)(C)C)=CC=C(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: CALCULATEDPERCENTYIELD | 14611.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |